molecular formula C6H5ClFN B15402347 3-(Chloromethyl)-4-fluoropyridine

3-(Chloromethyl)-4-fluoropyridine

Cat. No.: B15402347
M. Wt: 145.56 g/mol
InChI Key: PSMWQFSAHIQJJY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-fluoropyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
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Biological Activity

3-(Chloromethyl)-4-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClF N, with a molecular weight of approximately 149.57 g/mol. The compound features a chloromethyl group and a fluorine atom attached to the pyridine ring, which enhances its reactivity and influences its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
  • Receptor Binding : It can bind to specific receptors, influencing critical signaling pathways for cellular functions.

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analyses suggest that the compound accelerates apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.

In vivo studies have further confirmed these findings. Tumor-bearing mice treated with this compound showed significant suppression of tumor growth compared to control groups. These results suggest that the compound may act as an effective anti-cancer agent through multiple mechanisms.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This property positions it as a candidate for further research in treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundChloro group, fluorine atomAnti-cancer, AChE inhibition
2-(Chloromethyl)-5-fluoropyridineChloro group, fluorine atomModerate anti-cancer activity
3-Chloro-4-(4-methylpiperidin-1-yl)anilineChloro group, piperidine ringSignificant anti-cancer effects

This table illustrates that while similar compounds may share certain structural features, the presence of both the chloro group and the fluorine atom in this compound enhances its biological activity significantly compared to others.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 and HeLa cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent increase in apoptosis was observed, confirmed by flow cytometry.
  • In Vivo Study on Tumor-Bearing Mice :
    • Objective : To assess the anti-tumor efficacy of this compound.
    • Method : Tumor-bearing mice were administered the compound over several weeks.
    • Results : Significant reduction in tumor size was recorded compared to control groups.

Properties

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H5ClFN/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2

InChI Key

PSMWQFSAHIQJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1F)CCl

Origin of Product

United States

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